molecular formula C9H11NO2 B11781907 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid

Cat. No.: B11781907
M. Wt: 165.19 g/mol
InChI Key: KFOHRQDINZKXFO-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a pyrrole ring, which is substituted with a methyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable pyrrole derivative. For example, the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent can yield the desired compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, such as proteins and nucleic acids . The pyrrole ring’s electronic properties and the cyclopropane ring’s strain contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrrole-2-carboxylic acid
  • 2-Methyl-1H-pyrrole-3-carboxylic acid
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

2-(1-Methyl-1H-pyrrol-2-yl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a pyrrole ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-10-4-2-3-8(10)6-5-7(6)9(11)12/h2-4,6-7H,5H2,1H3,(H,11,12)

InChI Key

KFOHRQDINZKXFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2CC2C(=O)O

Origin of Product

United States

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